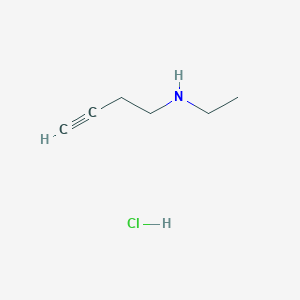
4-Borono-2,5-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2,5-difluorobenzoic acid” is a synthetic chemical compound widely used in scientific research . It’s a versatile compound that can be used in many different laboratory experiments. It’s also a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions .
Synthesis Analysis
The synthesis of “4-Bromo-2,5-difluorobenzoic acid” involves the use of n-butyl lithium added to a solution of 1,4-dibromo-2,5-difluorobenzene . The resulting solution is stirred at -78°C for 2 hours to give a yellow suspension. The suspension is then acidified with a 1 M aqueous solution of hydrochloric acid, and the product is extracted with diethyl ether .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2,5-difluorobenzoic acid” is C7H3BrF2O2 . The average mass is 236.998 Da and the monoisotopic mass is 235.928436 Da .
Physical And Chemical Properties Analysis
“4-Bromo-2,5-difluorobenzoic acid” has a predicted boiling point of 285.0±40.0 °C and a predicted density of 1.872±0.06 g/cm3 . It is a white to yellow solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Enantioselective Catalysis
Boronic acids, like 4-borono-2,5-difluorobenzoic acid, are versatile in chemistry. They are used in enantioselective catalysis for aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes. This process is crucial for developing advanced organic compounds with high chiral purity (T. Hashimoto et al., 2015).
Fluorescence Detection and Sensing
In the field of analytical chemistry, boronic acids are employed in the development of fluorescent molecular probes. These compounds have applications in sensing and detection due to their ability to interact with various biological and chemical entities, such as ions and biomolecules (Zhong-Rui Yang et al., 2017).
Pharmaceutical and Material Synthesis
The synthesis process of 4-borono-2,5-difluorobenzoic acid involves steps that are significant for the pharmaceutical industry and material science. This includes the generation of aryl-Grignard reagents and reactions with gaseous CO2, contributing to the production of valuable synthetic intermediates (Q. Deng et al., 2015).
Photophysical Properties
Boron-containing compounds like 4-borono-2,5-difluorobenzoic acid are researched for their unique photophysical properties. These properties are explored for potential applications in organic electronics, photonics, and biomedical imaging, contributing significantly to the field of optoelectronic materials (M. A. Potopnyk et al., 2018).
Electrocatalysis
In the area of electrocatalysis, 4-borono-2,5-difluorobenzoic acid-related compounds, particularly boron-doped electrodes, are studied for their capacity to generate reactive species like hydroxyl radicals. This is crucial for understanding and improving electrochemical reactions and processes (Qu You-pen, 2015).
Safety and Hazards
Wirkmechanismus
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids undergo transmetalation with a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to play a crucial role in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling can lead to the synthesis of various organic compounds, which can have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Carboxy-2,5-difluorophenylboronic acid . For instance, the Suzuki-Miyaura cross-coupling reaction is known to be influenced by various factors, including temperature, solvent, and the presence of a base .
Eigenschaften
IUPAC Name |
4-borono-2,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZPNXACSXLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-2,5-difluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)


![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
